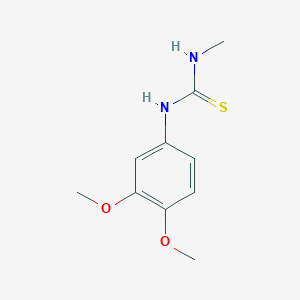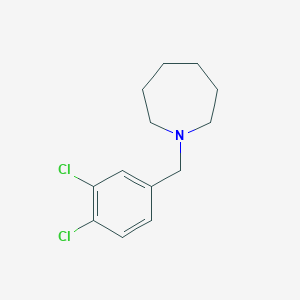![molecular formula C17H18N2O3 B5765193 2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
2-[(4-isopropoxybenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-isopropoxybenzoyl)amino]benzamide, also known as Ipratropium bromide, is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. It is a derivative of atropine and is commonly used as a bronchodilator in the treatment of respiratory diseases.
作用机制
2-[(4-isopropoxybenzoyl)amino]benzamide bromide works by blocking the action of acetylcholine, a neurotransmitter that is involved in the contraction of smooth muscles. By blocking the action of acetylcholine, 2-[(4-isopropoxybenzoyl)amino]benzamide bromide relaxes the smooth muscles in the airways, leading to bronchodilation and improved airflow. It also inhibits the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-isopropoxybenzoyl)amino]benzamide bromide include bronchodilation, anti-inflammatory effects, and neuroprotective effects. It also has anticholinergic effects, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.
实验室实验的优点和局限性
2-[(4-isopropoxybenzoyl)amino]benzamide bromide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has well-established pharmacological properties, which makes it a reliable tool for studying respiratory diseases and inflammatory conditions. However, it also has some limitations. It has a short half-life and requires frequent dosing, which can be problematic in long-term experiments. Additionally, its anticholinergic effects can lead to unwanted side effects in animal models.
未来方向
There are several future directions for the use of 2-[(4-isopropoxybenzoyl)amino]benzamide bromide in scientific research. One potential direction is the development of new formulations that improve its pharmacokinetic properties, such as sustained-release formulations that reduce the need for frequent dosing. Another direction is the exploration of its neuroprotective effects and its potential in the treatment of neurological disorders. Additionally, there is a need for further research on its anti-inflammatory effects and its potential in the treatment of inflammatory conditions beyond respiratory diseases.
In conclusion, 2-[(4-isopropoxybenzoyl)amino]benzamide bromide is a widely used chemical compound in scientific research for its various biochemical and physiological effects. Its well-established pharmacological properties make it a reliable tool for studying respiratory diseases and inflammatory conditions. However, its limitations must also be considered when designing experiments. The future directions for the use of 2-[(4-isopropoxybenzoyl)amino]benzamide bromide in scientific research are promising, and further research is needed to explore its potential in the treatment of various diseases.
合成方法
The synthesis of 2-[(4-isopropoxybenzoyl)amino]benzamide bromide involves the reaction of 4-isopropoxybenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction yields 2-[(4-isopropoxybenzoyl)amino]benzamide bromide as a white crystalline solid with a melting point of 222-226 °C.
科学研究应用
2-[(4-isopropoxybenzoyl)amino]benzamide bromide is widely used in scientific research for its various biochemical and physiological effects. It is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It has also been shown to have anti-inflammatory effects and can be used to treat other inflammatory conditions such as rhinitis and conjunctivitis. Additionally, 2-[(4-isopropoxybenzoyl)amino]benzamide bromide has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[(4-propan-2-yloxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)22-13-9-7-12(8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVWCMLBNVYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-4-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)






![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)